molecular formula C16H10FNO2S B4734121 5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

Cat. No. B4734121
M. Wt: 299.3 g/mol
InChI Key: CCBVMXCRKSTFGQ-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione, also known as FBPTD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has shown promise in various scientific research applications. It has been found to have anticancer properties, inhibiting the growth and proliferation of cancer cells. 5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been studied for its potential use as an anti-inflammatory agent, as well as its ability to inhibit the formation of amyloid fibrils, which are associated with neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. For example, 5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to inhibit the activity of histone deacetylase, an enzyme involved in gene expression regulation. It has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the production of amyloid beta peptides.
Biochemical and Physiological Effects:
5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been shown to have antioxidant activity, protecting cells from oxidative damage. 5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has also been found to have neuroprotective effects, protecting neurons from damage and promoting their survival.

Advantages and Limitations for Lab Experiments

5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the activity of specific enzymes and proteins. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on 5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione. One area of interest is its potential use as a therapeutic agent for cancer and neurodegenerative diseases. Further research is needed to better understand its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials. Additionally, 5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione's potential use as a tool for studying enzyme and protein activity in vitro and in vivo warrants further investigation.

properties

IUPAC Name

(5E)-5-[(4-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10FNO2S/c17-12-8-6-11(7-9-12)10-14-15(19)18(16(20)21-14)13-4-2-1-3-5-13/h1-10H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBVMXCRKSTFGQ-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[(4-fluorophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 2
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5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 3
5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 4
5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 5
5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione
Reactant of Route 6
5-(4-fluorobenzylidene)-3-phenyl-1,3-thiazolidine-2,4-dione

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